molecular formula C38H42Cl2F4N6O9 B610854 Sitafloxacin hydrate CAS No. 163253-35-8

Sitafloxacin hydrate

Katalognummer B610854
CAS-Nummer: 163253-35-8
Molekulargewicht: 873.68
InChI-Schlüssel: MPORYQCGWFQFLA-ONPDANIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitafloxacin hydrate is a fluoroquinolone antibiotic . It is particularly active against Gram-positive bacteria such as pneumococci . It shows promise in the treatment of Buruli ulcer . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market . Sitafloxacin is currently marketed in Japan by Daiichi Sankyo under the tradename Gracevit .


Synthesis Analysis

The synthesis of Sitafloxacin involves the hydrolysis of ester in hydrochloric acid solution, followed by condensation with (S)-N- ((oxoboryl) methylene)-5-azaspiro [2.4]heptan-7-amine . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .


Molecular Structure Analysis

Single-crystal X-ray structural analysis showed that two Sitafloxacin molecules and four water molecule sites were contained in an asymmetric unit . Sitafloxacin molecules formed a channel structure where water molecules were included .


Chemical Reactions Analysis

Sitafloxacin hydrate is soluble in DMSO but insoluble in water and ethanol .


Physical And Chemical Properties Analysis

Sitafloxacin hydrate has a molecular weight of 427.8 . It is insoluble in water and ethanol, but it is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Broad-Spectrum Antibacterial Activity : Sitafloxacin hydrate is a new-generation, broad-spectrum oral fluoroquinolone, effective against many Gram-positive, Gram-negative, and anaerobic clinical isolates, including strains resistant to other fluoroquinolones. It is active against pathogens like methicillin-resistant staphylococci, Streptococcus pneumoniae, and enterococci, and has demonstrated activity against Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa, and Acinetobacter baumannii. It also shows comparable in vitro activity against anaerobes to imipenem or metronidazole (Anderson, 2008).

  • Clinical Efficacy in Various Infections : Clinically, sitafloxacin hydrate has been shown to be noninferior to levofloxacin in treating community-acquired pneumonia, chronic respiratory tract disease, and complicated urinary tract infections. It has also been effective in treating otorhinolaryngological infections, urethritis in men, cervicitis in women, and odontogenic infections. The most common adverse reactions include gastrointestinal disorders and laboratory abnormalities (Keating, 2011).

  • Antichlamydial Activity : Sitafloxacin exhibits antichlamydial activity both in vitro and in vivo. It has shown a therapeutic effect on experimental Chlamydia psittaci pneumonia and is more potent than several other fluoroquinolones (Miyashita, Niki, & Matsushima, 2001).

  • Use in Periodontal Therapy : It has been used effectively in supportive periodontal therapy. Sitafloxacin has shown robust antimicrobial activity against periodontopathic bacteria and has been as effective as conventional mechanical debridement for treating periodontal pockets (Nakajima et al., 2016).

  • Treatment of Mycobacterium avium Complex Lung Disease : Sitafloxacin-containing regimens have been used to treat refractory Mycobacterium avium complex lung disease, demonstrating efficacy in some patients (Asakura et al., 2019).

  • Interactions with Human Serum Albumin : The interaction of sitafloxacin with human serum albumin has been studied, providing insights into its pharmacokinetic properties (Ding et al., 2018).

  • Activity Against Resistant Strains : Sitafloxacin has been found highly active against gram-positive isolates and some gram-negative isolates in hospitals across China, demonstrating its utility in the treatment of various infections (Wu et al., 2021).

Safety And Hazards

Sitafloxacin hydrate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling Sitafloxacin hydrate .

Eigenschaften

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJYRJLOUSQBW-JJZGMWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin hydrate

CAS RN

163253-37-0
Record name Sitafloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DL Anderson - Drugs of today (Barcelona, Spain: 1998), 2008 - europepmc.org
Sitafloxacin hydrate (DU-6859a, Gracevit), a new-generation, broad-spectrum oral fluoroquinolone that is very active against many Gram-positive, Gram-negative and anaerobic clinical …
Number of citations: 62 europepmc.org
T Suzuki, T Araki, H Kitaoka, K Terada - … and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
Sitafloxacin (STFX) hydrate is a non-stoichiometric hydrate. The hydration state of STFX hydrate varies non-stoichiometrically depending on the relative humidity and temperature, …
Number of citations: 19 www.jstage.jst.go.jp
T Araki, Y Kawai, I Ohta, H Kitaoka - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
Sitafloxacin (STFX) hydrate, an antimicrobial agent, is photo-labile in aqueous solutions. The photodegradation rates (k) in neutral solutions were higher than those observed in acidic …
Number of citations: 37 www.jstage.jst.go.jp
ARD PROFILE - 2003 - Springer
Phase II trials with the injectable formulations have been conducted in Europe and the US, and Daiichi is preparing for phase III trials of this formulation in these regions. The tablet …
Number of citations: 0 link.springer.com
L Zhai, S Yang, Y Lai, D Meng, Q Tian, Z Guan… - International journal of …, 2019 - Elsevier
… This work not only established an experimental basis and potential for the bioenzymatic production of sitafloxacin hydrate intermediate. It also provided insights into the structural and …
Number of citations: 8 www.sciencedirect.com
S Atarashi - 2018 - infectweb.com
In 1910, the German bacteriologist Paul Ehrlich and his student Sahachiro Hata developed salvarsan, an agent effective in the treatment of syphilis, and this was the world’s first …
Number of citations: 1 infectweb.com
W Tantisiriwat, P Linasmita - Journal of the Medical Association of …, 2017 - thaiscience.info
Background: Sitafloxacin is a newly approved oral fluoroquinolone in Thailand for treatment of respiratory tract and urinary tract infections. Initial in vitro susceptibility testing showed its …
Number of citations: 9 www.thaiscience.info
T Iwata, T Sadahira, Y Maruyama… - Acta Medica …, 2021 - ousar.lib.okayama-u.ac.jp
The aim of this ongoing trial is to evaluate the clinical efficacy and safety of sitafloxacin (STFX) 200 mg once daily (QD) for 7 days in patients with refractory genitourinary tract infections, …
Number of citations: 1 ousar.lib.okayama-u.ac.jp
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Yamada, S Iwata, K Nishi, S Ochiai, D Araki… - Journal of Oral and …, 2022 - Elsevier
… mandible was suspected, the oral administration of sitafloxacin hydrate (100 mg/day) for anti-… stopped, although oral administration of sitafloxacin hydrate was continued for five weeks. …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.